N-[(E)-(2-ethoxyphenyl)methylidene]-2-fluoro-5-nitroaniline
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Overview
Description
N-(2-ethoxybenzylidene)-2-fluoro-5-nitroaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxybenzylidene)-2-fluoro-5-nitroaniline typically involves the condensation reaction between 2-ethoxybenzaldehyde and 2-fluoro-5-nitroaniline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of an acid like glacial acetic acid to facilitate the condensation process . The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for N-(2-ethoxybenzylidene)-2-fluoro-5-nitroaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxybenzylidene)-2-fluoro-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-(2-ethoxybenzylidene)-2-fluoro-5-aminoaniline.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(2-ethoxybenzylidene)-2-fluoro-5-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-ethoxybenzylidene)-2-fluoro-5-nitroaniline involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxybenzylidene)isonicotinohydrazide
- N-(3-fluorobenzylidene)isonicotinohydrazide
- N-(2-ethoxybenzylidene)-4-methylbenzhydrazide
Uniqueness
N-(2-ethoxybenzylidene)-2-fluoro-5-nitroaniline is unique due to the presence of both the ethoxy and fluoro substituents, which can influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H13FN2O3 |
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Molecular Weight |
288.27 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-N-(2-fluoro-5-nitrophenyl)methanimine |
InChI |
InChI=1S/C15H13FN2O3/c1-2-21-15-6-4-3-5-11(15)10-17-14-9-12(18(19)20)7-8-13(14)16/h3-10H,2H2,1H3 |
InChI Key |
OMVSCRQUQHGQON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C=NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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